

# In-Depth Technical Guide: 5-Chloro-2-methyl-2H-indazole

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## Compound of Interest

Compound Name: 5-Chloro-2-methyl-2H-indazole

CAS No.: 541539-86-0

Cat. No.: B1588855

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## Executive Summary

**5-Chloro-2-methyl-2H-indazole** (CAS: 541539-86-0) represents a specialized subclass of the indazole pharmacophore, distinguished by its quinoid-like 2H-tautomeric electronic structure.<sup>[1]</sup> Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole scaffold offers unique vectorality for hydrogen bonding and distinct dipole characteristics, making it a high-value motif in the design of kinase inhibitors (e.g., VEGFR, ALK) and modulators of nuclear receptors (e.g., ROR $\gamma$ ).<sup>[1]</sup>

This guide provides a rigorous technical analysis of its chemical properties, focusing on the critical challenge of regioselective synthesis, the spectroscopic differentiation of isomers, and its reactivity profile for late-stage functionalization.<sup>[1]</sup>

## Structural & Physical Characterization

### Electronic Structure: The 2H-Indazole Anomaly

The defining feature of **5-chloro-2-methyl-2H-indazole** is the fixed localization of the double bond between N1 and C7a, forcing a quinoid resonance contribution.<sup>[1]</sup> This contrasts with the 1-methyl isomer, which retains a fully benzenoid benzene ring.<sup>[1]</sup>

Property	1-Methyl-1H-indazole (Isomer A)	2-Methyl-2H-indazole (Isomer B - Target)	Implications for Drug Design
Electronic Character	Benzenoid (Aromatic stability high)	Quinoid-like (Higher energy, ~2.3 kcal/mol less stable)	2H-indazoles are often more potent H-bond acceptors due to higher electron density at N1.[1]
Dipole Moment	Lower (~1.5 D)	Higher (~3.4 D)	Enhanced solubility in polar media; distinct binding pocket orientation.[1]
Basicity (pKa)	Less basic (pKb ~ 9-10)	More basic (pKb ~ 7-8)	N1 is a stronger Lewis base, affecting salt formation and metal coordination.[1]
LogP (Predicted)	~2.5 - 2.8	~2.2 - 2.5	Slightly lower lipophilicity due to higher polarity.[1]

## Spectroscopic Identification (NMR)

Distinguishing the 2-methyl isomer from the 1-methyl impurity is the most frequent analytical challenge.[1]

- **<sup>1</sup>H NMR Signature:**

- **N-Methyl Group:** The

- Me singlet for the 2H-isomer typically appears downfield (

- 4.1–4.2 ppm) compared to the 1H-isomer (

- 3.9–4.0 ppm) due to the deshielding effect of the adjacent nodal plane of the quinoid system.[1]

- C3-Proton: The singlet at position 3 is a diagnostic handle.<sup>[1]</sup> In 2H-indazoles, this proton often shows a characteristic shift (~8.0–8.3 ppm) distinct from the 1H-form.<sup>[1]</sup>
- 13C NMR: The N-Me carbon in 2H-indazoles resonates at a significantly different frequency (typically 35–40 ppm) compared to 1H-indazoles (45–50 ppm).<sup>[1]</sup>

## Regioselective Synthesis Strategies

Achieving high selectivity for the 2H-isomer is difficult because direct alkylation of 5-chloro-1H-indazole favors the thermodynamic 1-substituted product.<sup>[1]</sup> Two primary strategies are employed to overcome this.

### Strategy A: Kinetic Control Alkylation

Direct methylation of 5-chloro-1H-indazole using Meerwein's reagent (Trimethyloxonium tetrafluoroborate) or Methyl trichloroacetimidate can shift selectivity toward the N2 position.<sup>[1]</sup>

- Mechanism: The N2 nitrogen is kinetically more accessible (less sterically hindered and higher electron density in the neutral tautomer) than N1.
- Protocol Note: Reactions must be kept at lower temperatures to prevent thermal equilibration to the 1-methyl isomer.

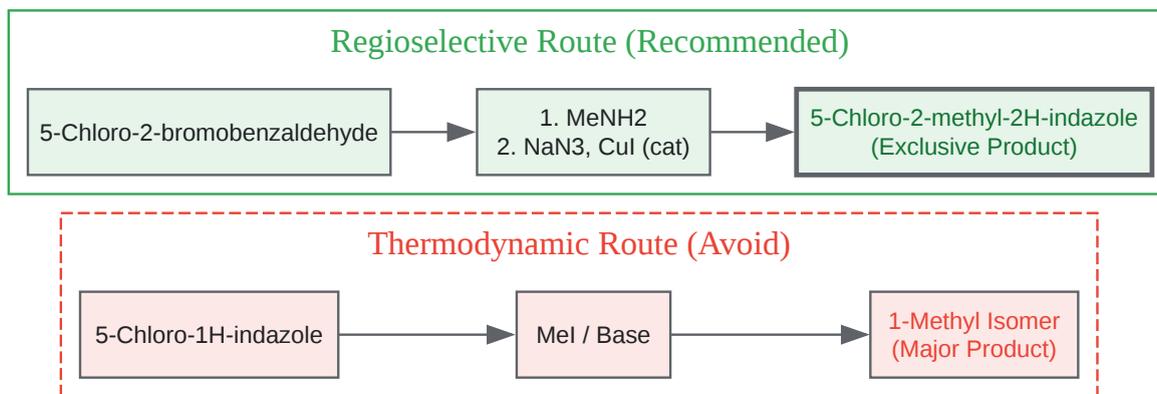
### Strategy B: De Novo Cyclization (The "Copper Route")

This is the preferred industrial route for high purity. It constructs the N2-methyl bond before ring closure, guaranteeing 100% regioselectivity.<sup>[1]</sup>

- Reagents: 5-Chloro-2-halobenzaldehyde + Methylamine + Sodium Azide.<sup>[1]</sup>
- Catalyst: CuI / Ligand (e.g., L-proline or diamines).<sup>[1]</sup>

- Mechanism: Condensation to the imine, followed by copper-catalyzed azide attack and denitrogenative cyclization.[1]

## Synthesis Workflow Diagram



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Caption: Comparison of direct alkylation (low selectivity) vs. copper-catalyzed cyclization (high fidelity).

## Chemical Reactivity Profile

The **5-chloro-2-methyl-2H-indazole** scaffold presents two orthogonal vectors for chemical modification: the C3-H bond (nucleophilic/radical character) and the C5-Cl bond (electrophilic character).[1]

### C3-Functionalization (C-H Activation)

The C3 position in 2H-indazoles is electron-rich and susceptible to direct functionalization without pre-activation.[1]

- Radical C-H Amidation: Recent photoredox protocols (using 4CzIPN catalyst) allow direct installation of amides at C3.[1][3]
- Electrophilic Halogenation: Treatment with NIS or NBS regioselectively halogenates C3, providing a handle for subsequent Suzuki/Sonogashira couplings.[1]

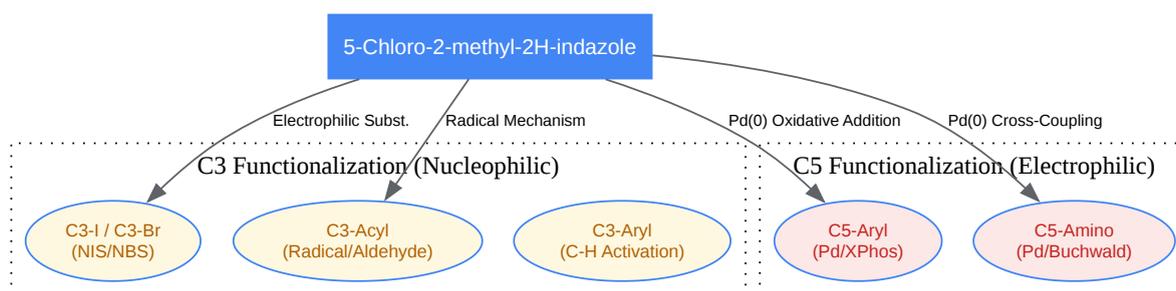
- Lithiation: C3-lithiation (using n-BuLi at -78°C) is feasible but requires rapid trapping to avoid ring opening or scrambling.[1]

## C5-Functionalization (Cross-Coupling)

The chlorine atom at C5 is a "sleeping" handle.[1] It is generally stable to C3-manipulation conditions but can be activated using specialized palladium catalysts.[1]

- Suzuki-Miyaura: Requires electron-rich, bulky ligands (e.g., XPhos, Buchwald Precatalysts Gen 3/4) to facilitate oxidative addition into the aryl chloride bond.[1]
- Buchwald-Hartwig Amination: Allows introduction of amine side chains, critical for kinase inhibitor potency.[1]

## Reactivity Map



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Caption: Orthogonal reactivity logic allowing sequential elaboration of the scaffold.

## Experimental Protocols

### Protocol 4.1: Regioselective Synthesis via Copper Catalysis

This protocol avoids the separation of isomers inherent in direct alkylation.

- Reagents: 2-Bromo-5-chlorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Azide (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), K<sub>2</sub>CO<sub>3</sub> (2.0 eq), DMSO (0.5 M concentration).
- Procedure:
  - Combine aldehyde and methylamine in DMSO; stir at RT for 2 hours to form the imine (monitor by TLC).
  - Add NaN<sub>3</sub>, CuI, L-Proline, and K<sub>2</sub>CO<sub>3</sub> to the reaction vessel.[1]
  - Heat to 100°C for 12–16 hours under an argon atmosphere.
  - Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Dry over Na<sub>2</sub>SO<sub>4</sub>. [1]
  - Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
- Validation:
  - Check <sup>1</sup>H NMR for single N-Me peak at ~4.15 ppm. [1] Absence of peak at ~4.00 ppm confirms no 1H-isomer. [1]

## Protocol 4.2: C3-Iodination (Preparation for Cross-Coupling)

- Reagents: **5-Chloro-2-methyl-2H-indazole** (1.0 eq), NIS (N-iodosuccinimide, 1.1 eq), Acetonitrile.
- Procedure:
  - Dissolve substrate in MeCN. [1]
  - Add NIS portion-wise at 0°C.

- Allow to warm to RT and stir for 4 hours.
- Workup: Quench with sat. Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (sodium thiosulfate) to remove excess iodine.[1]  
Extract with DCM.[1]
- Outcome: Yields 5-chloro-3-iodo-2-methyl-2H-indazole, a versatile intermediate.[1]

## Safety & Handling

- Hazards: **5-Chloro-2-methyl-2H-indazole** is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).
- Isomer Stability: While the 2H-isomer is isolable and stable at room temperature, it is thermodynamically less stable than the 1H-isomer.[1] Avoid prolonged heating (>150°C) in the presence of strong acids, which may catalyze rearrangement to the 1-methyl form.[1]
- Storage: Store under inert atmosphere at 2–8°C.

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